2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide
Description
The compound 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide features a tetrazole ring substituted at position 1 with a naphthalen-2-yl group, connected via a sulfanyl bridge to an acetamide scaffold. The acetamide nitrogen is further linked to a quinoxalin-6-yl moiety.
Properties
Molecular Formula |
C21H15N7OS |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(1-naphthalen-2-yltetrazol-5-yl)sulfanyl-N-quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C21H15N7OS/c29-20(24-16-6-8-18-19(12-16)23-10-9-22-18)13-30-21-25-26-27-28(21)17-7-5-14-3-1-2-4-15(14)11-17/h1-12H,13H2,(H,24,29) |
InChI Key |
GCTZUXKHGAQQCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NN=N3)SCC(=O)NC4=CC5=NC=CN=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide typically involves multiple steps. One common method involves the copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), also known as “click chemistry.” This reaction is known for its high yield and regioselectivity .
Step 1: Synthesis of the tetrazole ring by reacting naphthalen-2-yl azide with an alkyne in the presence of a copper(I) catalyst.
Step 2: Formation of the quinoxaline ring through a condensation reaction involving appropriate precursors.
Step 3: Coupling of the tetrazole and quinoxaline intermediates via a sulfanyl linkage to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the quinoxaline ring can be reduced to amines.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential as a nonnucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1.
Mechanism of Action
The mechanism of action of 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV-1, inhibiting its activity and preventing viral replication . The tetrazole and quinoxaline rings play crucial roles in this binding process.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole Moieties
Compound 21 ()
- Structure: 6-Methoxy-N-((naphthalen-1-yl)(1-tert-butyl-1H-tetrazol-5-yl)methyl)quinolin-8-amine.
- Key Differences: Replaces the quinoxaline group with a 6-methoxyquinoline. Uses a tert-butyl-substituted tetrazole instead of a naphthalen-2-yl-substituted tetrazole.
- Synthesis: Ugi four-component reaction (methanol, room temperature), yielding 25% after purification .
- Bioactivity: Demonstrated antiplasmodial activity, highlighting the role of the tetrazole-quinoline hybrid in targeting parasitic enzymes .
N-(Naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide ()
Analogues with Triazole or Thiadiazole Cores
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ()
- Structure : Replaces tetrazole with a triazole ring and incorporates a naphthalen-1-yloxy group.
- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (click chemistry), yielding 75–85% purity after recrystallization .
- Spectroscopic Data :
2-(4-(Naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide Derivatives ()
Analogues with Hybrid Aromatic Systems
N-[2-({2-Oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide ()
- Structure : Combines benzothiazole and tetrazole moieties with a sulfanyl-acetamide linker.
- Key Feature: The benzothiazole group introduces a planar, electron-deficient system, contrasting with the electron-rich quinoxaline in the target compound .
- Bioactivity Implications: Benzothiazoles are associated with kinase inhibition, whereas quinoxalines may intercalate DNA .
Biological Activity
The compound 2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(quinoxalin-6-yl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 364.47 g/mol. The structure features a naphthalene moiety, a tetrazole ring, and a quinoxaline derivative, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the tetrazole group is known to interact with various enzymes, potentially inhibiting their activity. This could lead to therapeutic effects in conditions where enzyme modulation is beneficial.
- Antioxidant Properties : Compounds containing sulfur atoms often exhibit antioxidant properties, which may protect cells from oxidative stress.
- Interaction with Receptors : The quinoxaline structure suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anticancer Activity : Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Activity : The compound has demonstrated efficacy against certain bacterial strains, suggesting its use as an antimicrobial agent.
- Neuroprotective Effects : Given its structural components, there is potential for neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
A review of the literature reveals several key studies that have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 15 µM. |
| Study 2 | Showed antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL. |
| Study 3 | Investigated neuroprotective effects in an in vivo model of Alzheimer's disease, resulting in reduced amyloid-beta accumulation. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
